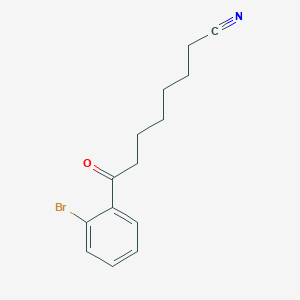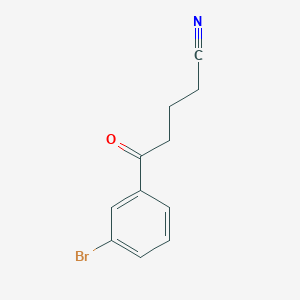
Ácido 6-amino-1H-indazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indazole core with an amino group at the 6-position and a carboxylic acid group at the 3-position, making it a versatile scaffold for chemical modifications and biological evaluations.
Aplicaciones Científicas De Investigación
6-amino-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 6-amino-1H-indazole-3-carboxylic acid are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
6-amino-1H-indazole-3-carboxylic acid interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This inhibition leads to changes in cell apoptosis and cell cycle, possibly affecting the growth and proliferation of cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell apoptosis and cell cycle . The downstream effects of these pathways include changes in cell growth, proliferation, and survival .
Result of Action
The compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it showed great selectivity for normal cells .
Análisis Bioquímico
Biochemical Properties
6-amino-1H-indazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as the Bcl-2 family, which regulates apoptosis . The interactions between 6-amino-1H-indazole-3-carboxylic acid and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
The effects of 6-amino-1H-indazole-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating the p53/MDM2 pathway . It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, 6-amino-1H-indazole-3-carboxylic acid can downregulate the expression of genes involved in cell survival and upregulate those involved in cell death, thereby exerting its anticancer effects .
Molecular Mechanism
At the molecular level, 6-amino-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX-2, inhibiting their activity and reducing the production of inflammatory mediators . This compound also interacts with the Bcl-2 family of proteins, promoting apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . Furthermore, 6-amino-1H-indazole-3-carboxylic acid can modulate gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-1H-indazole-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 6-amino-1H-indazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-amino-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of 6-amino-1H-indazole-3-carboxylic acid are maximized at specific dosage ranges, beyond which toxic effects become more pronounced .
Metabolic Pathways
6-amino-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted via the kidneys . These metabolic processes can affect the bioavailability and efficacy of 6-amino-1H-indazole-3-carboxylic acid, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-amino-1H-indazole-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The distribution of 6-amino-1H-indazole-3-carboxylic acid within the body is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-amino-1H-indazole-3-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins . The localization of 6-amino-1H-indazole-3-carboxylic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole core. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 6-position. Finally, carboxylation of the indazole ring is performed to obtain the desired compound.
Industrial Production Methods
Industrial production of 6-amino-1H-indazole-3-carboxylic acid typically involves optimized synthetic routes that ensure high yields and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Carboxylation: The carboxylic acid group can be modified through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Carboxylation: Reagents such as carbon dioxide or chloroformates in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives.
Carboxylation: Ester or amide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-3-carboxylic acid: Lacks the amino group at the 6-position.
6-nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group at the 6-position.
6-chloro-1H-indazole-3-carboxylic acid: Contains a chloro group at the 6-position.
Uniqueness
6-amino-1H-indazole-3-carboxylic acid is unique due to the presence of both an amino group at the 6-position and a carboxylic acid group at the 3-position. This combination allows for versatile chemical modifications and enhances its potential for various biological activities. The amino group can participate in hydrogen bonding and other interactions, while the carboxylic acid group provides a site for further functionalization.
Propiedades
IUPAC Name |
6-amino-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBPHVPQMMVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)






![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

